6-Hydroxy-5-sulfopyridine-3-carboxylic acid

Description

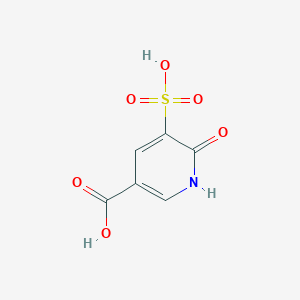

6-Hydroxy-5-sulfopyridine-3-carboxylic acid is a pyridine derivative characterized by a hydroxyl (-OH) group at position 6, a sulfonic acid (-SO₃H) group at position 5, and a carboxylic acid (-COOH) group at position 2. This compound’s unique substitution pattern confers distinct physicochemical properties, such as high acidity and water solubility, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

6-oxo-5-sulfo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO6S/c8-5-4(14(11,12)13)1-3(2-7-5)6(9)10/h1-2H,(H,7,8)(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMBJMRIKBCAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-sulfopyridine-3-carboxylic acid typically involves the sulfonation of 6-hydroxy-3-pyridinecarboxylic acid. The reaction is carried out using sulfuric acid or chlorosulfonic acid as the sulfonating agents under controlled temperature conditions to ensure the selective introduction of the sulfo group at the 5-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

6-Hydroxy-5-sulfopyridine-3-carboxylic acid serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

- Reduction: The carboxylic acid group can be reduced to form alcohols.

- Substitution Reactions: The sulfonic acid group can engage in nucleophilic substitution reactions.

These properties make it useful for developing more complex molecules in pharmaceutical and material sciences .

Biochemical Assays

In biological research, this compound is utilized in biochemical assays due to its ability to interact with specific enzymes and proteins. For example, it has been studied for its potential role in enzyme inhibition, contributing to the understanding of metabolic pathways and disease mechanisms .

Medical Research

This compound has been investigated for potential therapeutic effects. Its structural similarity to nicotinic acid suggests that it may influence nicotinic receptors, which are critical in various physiological processes. Research is ongoing to explore its efficacy in treating conditions such as neurodegenerative diseases and metabolic disorders .

Case Studies

Industrial Applications

In industry, this compound is employed in the development of specialty chemicals and materials. Its ability to act as an organic buffer makes it suitable for various biochemical applications, particularly in laboratories focused on biological research .

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-sulfopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and sulfo groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions within biological systems.

Comparison with Similar Compounds

Comparison with Similar Pyridinecarboxylic Acid Derivatives

The structural and functional variations among pyridinecarboxylic acid derivatives significantly influence their chemical behavior and applications. Below is a detailed comparison of 6-hydroxy-5-sulfopyridine-3-carboxylic acid with key analogs:

Table 1: Structural and Functional Comparison

*Estimated based on substituent contributions (SO₃H adds ~81 Da to C₆H₅NO₃).

Key Differences and Implications

Acidity and Solubility :

- The sulfonic acid group in this compound drastically lowers its pKa (estimated ~1-2) compared to hydroxylated analogs like 6-hydroxynicotinic acid (pKa ~4-5) . This makes it more water-soluble and reactive in acidic environments.

- Methyl or chloro substituents (e.g., 5-methylnicotinic acid) reduce solubility due to their hydrophobic nature .

Electronic Effects :

- Sulfonic acid (-SO₃H) is a strong electron-withdrawing group, stabilizing the pyridine ring’s negative charge and enhancing electrophilic substitution resistance.

- Hydroxyl (-OH) and methyl (-CH₃) groups exhibit opposing electronic effects, with -OH being electron-withdrawing and -CH₃ electron-donating .

Biological and Industrial Relevance :

- Sulfonic acid derivatives are pivotal in designing hydrophilic drugs or ion-exchange resins.

- Methyl- or halogen-substituted analogs (e.g., 6-chloro-5-hydroxypyridine-3-carbaldehyde) are often intermediates in agrochemical synthesis .

Biological Activity

6-Hydroxy-5-sulfopyridine-3-carboxylic acid (CAS No. 1443980-09-3) is a pyridine derivative notable for its biological activity and potential therapeutic applications. This compound features hydroxyl, sulfo, and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula of this compound is C6H5NO6S. Its structural characteristics include:

- Hydroxyl Group : Contributes to hydrogen bonding.

- Sulfo Group : Enhances solubility and reactivity.

- Carboxylic Acid Group : Participates in acid-base reactions, influencing biological interactions.

The mechanism of action involves the compound's interaction with various molecular targets within biological systems. Key aspects include:

- Hydrogen Bonding : The hydroxyl and sulfo groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

- Electrostatic Interactions : The presence of charged groups enhances binding affinity to target biomolecules.

- Acid-Base Reactions : The carboxylic acid group can donate protons, affecting the reactivity of the compound within cellular environments.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Enzymatic Modulation

This compound has been investigated for its role as a biochemical probe in enzymatic studies. It can interact with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction may lead to altered pharmacokinetics of co-administered drugs .

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent in combating resistant infections.

In Vivo Anti-inflammatory Study

In an animal model of induced arthritis, administration of this compound resulted in a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals, supporting its anti-inflammatory potential .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is beneficial:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Hydroxyl, Sulfo, Carboxylic Acid | Antimicrobial, Anti-inflammatory |

| 6-Hydroxy-3-pyridinecarboxylic acid | Hydroxyl, Carboxylic Acid | Limited antimicrobial activity |

| 5-Sulfosalicylic acid | Sulfo, Hydroxyl | Primarily used as a reagent |

Q & A

Basic Question: What are the optimal synthetic routes for 6-hydroxy-5-sulfopyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Answer:

A three-step synthesis approach is commonly employed for structurally related trifluoromethylpyridine derivatives, involving hydrolysis under acidic conditions. For example, refluxing precursor pyridines with 10 N HCl at 100°C for 3 hours achieves decarboxylation and functional group stabilization . Yield optimization requires precise pH control (4–5) during neutralization to avoid side reactions. Post-synthesis purification via silica gel chromatography (cyclohexane/EtOAc eluent) ensures high purity (>95%) . Comparative analysis of halogenated analogs (e.g., 5-fluoro-6-trifluoromethyl derivatives) suggests that electron-withdrawing substituents enhance stability during hydrolysis .

Basic Question: How can researchers structurally characterize this compound, and what analytical techniques are critical for validation?

Answer:

Multi-modal characterization is essential:

- NMR Spectroscopy : H and C NMR resolve aromatic protons (δ 7.5–8.5 ppm) and carboxylic/sulfonic acid groups (δ 160–170 ppm). Compare with IUPAC-named analogs (e.g., 6-(4-chlorophenyl)oxazolo-pyridine derivatives) to confirm substitution patterns .

- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., CHNOS expected m/z 217.01) and detects trace impurities (<2%) from incomplete hydrolysis .

- X-ray Crystallography : For crystalline derivatives, compare unit cell parameters with PubChem-deposited data to validate stereochemistry .

Advanced Question: What methodological challenges arise in stabilizing the sulfonic acid group during derivatization reactions?

Answer:

The sulfonic acid moiety is prone to decomposition under basic or high-temperature conditions. Key strategies include:

- pH-Controlled Reactions : Conduct reactions in buffered aqueous media (pH 3–6) to prevent deprotonation and sulfonate ion formation, which can lead to side reactions .

- Protective Group Chemistry : Temporarily protect the sulfonic acid using tert-butyl or benzyl groups during alkylation/arylation steps, followed by deprotection with trifluoroacetic acid (TFA) .

- Real-Time Monitoring : Use in-situ FTIR to track S-O bond stability (peaks at 1170–1250 cm) during reflux .

Advanced Question: How should researchers resolve discrepancies in reported NMR data for sulfonated pyridine derivatives?

Answer:

Discrepancies often stem from solvent effects, tautomerism, or impurities. Methodological solutions include:

- Solvent Standardization : Acquire spectra in DO or DMSO-d to minimize solvent-induced shifts. For example, sulfonic acid protons may appear broadened in DO due to exchange .

- Tautomer Analysis : Compare experimental data with computed spectra (e.g., PubChem’s InChI-derived models) to identify dominant tautomeric forms .

- Impurity Profiling : Use gradient HPLC (C18 column, 0.1% TFA in mobile phase) to isolate and characterize byproducts (e.g., desulfonated intermediates) .

Advanced Question: What strategies are recommended for studying the biological activity of this compound in enzyme inhibition assays?

Answer:

- Enzyme Selection : Prioritize enzymes with known affinity for sulfonated aromatics, such as PYCR1 (pyrroline-5-carboxylate reductase), which interacts with structurally similar 1-pyrroline-5-carboxylic acid derivatives .

- Assay Design : Use fluorescence-based assays (e.g., NADPH depletion monitoring at 340 nm) to quantify inhibition kinetics. Include positive controls (e.g., 3-Oxoadipic acid) to validate assay sensitivity .

- Data Interpretation : Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition, accounting for potential chelation effects from the carboxylic acid group .

Advanced Question: How can researchers mitigate degradation during long-term storage of sulfonated pyridinecarboxylic acids?

Answer:

- Storage Conditions : Store at 2–8°C in amber vials under inert gas (N or Ar) to prevent oxidation. Lyophilization enhances stability for aqueous solutions .

- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products like 5-sulfopyridine-3-carboxylic acid (retention time shift ≥0.5 min) .

- Container Material : Use glass vials instead of plastics to avoid leaching of phthalates, which can catalyze hydrolysis .

Table 1: Key Analytical Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.